

Compound Identification and Overview

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Compound of Interest		
Compound Name:	7-Bromo-6-methylindoline-2,3- dione	
Cat. No.:	B1454743	Get Quote

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, which plays a crucial role in modulating various physiological processes, including synaptic plasticity and vascular function.[3][4] This compound is a cell-permeable, blood-brain barrier permeant pyrazolo[3,4-d]pyrimidinone.[5] It has been investigated for its therapeutic potential in several conditions, including Alzheimer's disease and sickle cell disease.[3][6][7]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of PF-04447943.



Property	Value
IUPAC Name	6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[5]
Synonyms	PF-04447943, PF 04447943, PDE9 Inhibitor[5]
CAS Number	882679-16-5 (Note: This CAS number is predominantly associated with PF-04447943 in the scientific literature)
Molecular Formula	C20H25N7O2[5]
Molecular Weight	395.46 g/mol [5]
Appearance	Off-white solid[5]
Solubility	Soluble in DMSO at 50 mg/mL[5]
Storage Temperature	-20°C[5]
SMILES String	N2(CINVALID-LINKc3[nH]c4INVALID-LINK=O)C5CCOCC5">C@HC)Cc1ncccn1[5]
InChI Key	IWXUVYOOUMLUTQ-CZUORRHYSA-N[5]

Biological Activity and Mechanism of Action

PF-04447943 acts as a highly selective inhibitor of PDE9A.[1][5] PDE9A is an enzyme that hydrolyzes cGMP, a second messenger involved in the nitric oxide (NO) signaling pathway. In the central nervous system, PDE9A limits cGMP-mediated signal transduction following glutamate binding to NMDA receptors, which is important for memory and learning.[1] By inhibiting PDE9A, PF-04447943 increases the concentration of cGMP in the brain and cerebrospinal fluid, which in turn enhances synaptic plasticity and cognitive function.[2][3]

Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of PF-04447943 against various phosphodiesterases are presented below.



Enzyme Target	Kı (nM) - Human	Kı (nM) - Rhesus Monkey	Kı (nM) - Rat
PDE9A	2.8[1][2]	4.5[1][2]	18[1][2]

Enzyme Target	Κ _ι (μΜ)[5]
PDE1	8.6
PDE2A3	99
PDE3A	50
PDE4A	29
PDE5A	14.9
PDE6C	5.3
PDE7A2	75
PDE8A	50
PDE10	51.2
PDE11	80

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated desirable properties for PF-04447943.[5]

Parameter	Value (in rats)
t ₁ / ₂	4.9 hours[5]
Tmax	0.3 hours[5]
Oral Bioavailability	63% (for a structurally similar compound)[8]

Experimental Protocols In Vitro PDE9A Inhibition Assay



Objective: To determine the inhibitory constant (K_i) of PF-04447943 against PDE9A.

Methodology:

- Recombinant human, rhesus monkey, and rat PDE9A enzymes are used.
- The assay is performed using a scintillation proximity assay (SPA) format.
- The reaction mixture contains the respective PDE9A enzyme, [3H]cGMP as the substrate, and varying concentrations of PF-04447943.
- The reaction is incubated to allow for enzymatic hydrolysis of [3H]cGMP.
- The reaction is terminated, and SPA beads coated with a cGMP-specific antibody are added.
- The amount of unhydrolyzed [3H]cGMP that binds to the antibody-coated beads is quantified using a scintillation counter.
- IC₅₀ values are determined by fitting the data to a four-parameter logistic equation, and K_i values are calculated using the Cheng-Prusoff equation.

Neurite Outgrowth and Synapse Formation Assay

Objective: To assess the effect of PF-04447943 on neuronal plasticity.

Methodology:

- Primary hippocampal neurons are cultured from embryonic rats.
- After a specified number of days in vitro, the neurons are treated with various concentrations of PF-04447943 (e.g., 30-1000 nM).[2]
- The cultures are incubated for a defined period to allow for neurite outgrowth and synapse formation.
- The neurons are then fixed and stained for markers of neurites (e.g., β-III tubulin) and synapses (e.g., synapsin 1).
- Images of the stained neurons are captured using fluorescence microscopy.



- Neurite length and the number of synapses are quantified using image analysis software.
- Statistical analysis is performed to compare the treated groups to a vehicle control.

In Vivo Novel Object Recognition (NOR) Test in Rats

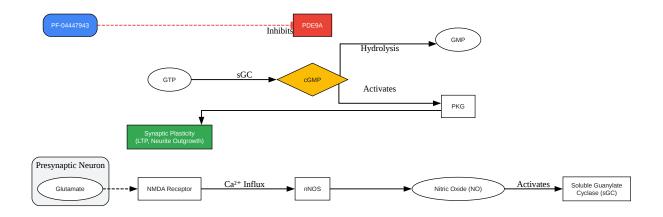
Objective: To evaluate the effect of PF-04447943 on recognition memory.

Methodology:

- Adult male rats are used for the experiment.
- The test is conducted in an open-field arena.
- The protocol consists of three phases: habituation, familiarization (T1), and testing (T2).
- During habituation, the rats are allowed to freely explore the empty arena.
- In the familiarization phase, two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration.
- Prior to the testing phase, the rats are administered either vehicle or PF-04447943 (e.g., 1-3 mg/kg, p.o.).
 In some studies, a cognitive deficit is induced using scopolamine.
- During the testing phase, one of the familiar objects is replaced with a novel object.
- The time spent exploring the novel object versus the familiar object is recorded.
- A discrimination index is calculated to assess recognition memory. An increased discrimination index in the PF-04447943-treated group indicates improved cognitive performance.[2]

Visualizations Signaling Pathway of PF-04447943



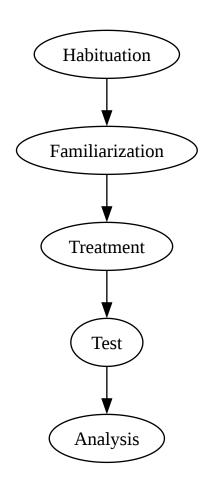


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Caption: Proposed mechanism of action for PF-04447943 in enhancing synaptic plasticity.

Experimental Workflow for Novel Object Recognition (NOR) Testdot





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